molecular formula C21H31N3O4 B2903745 N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,5-dimethoxyphenyl)ethanediamide CAS No. 953137-51-4

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,5-dimethoxyphenyl)ethanediamide

Cat. No.: B2903745
CAS No.: 953137-51-4
M. Wt: 389.496
InChI Key: JJJRZLLROYTCSK-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,5-dimethoxyphenyl)ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentylpiperidine moiety and a dimethoxyphenyl group linked by an oxalamide bridge. The distinct chemical properties of this compound make it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,5-dimethoxyphenyl)ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentylpiperidine Moiety: This step involves the reaction of cyclopentanone with piperidine under acidic conditions to form the cyclopentylpiperidine intermediate.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the cyclopentylpiperidine intermediate.

    Formation of the Oxalamide Bridge: The final step involves the reaction of the intermediate with oxalyl chloride in the presence of a base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,5-dimethoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,5-dimethoxyphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,5-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-cyclohexylpiperidin-4-yl)methyl)-N2-(2,5-dimethoxyphenyl)oxalamide
  • N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3,4-dimethoxyphenyl)oxalamide
  • N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,5-dimethoxybenzyl)oxalamide

Uniqueness

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,5-dimethoxyphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,5-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-27-17-7-8-19(28-2)18(13-17)23-21(26)20(25)22-14-15-9-11-24(12-10-15)16-5-3-4-6-16/h7-8,13,15-16H,3-6,9-12,14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJRZLLROYTCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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